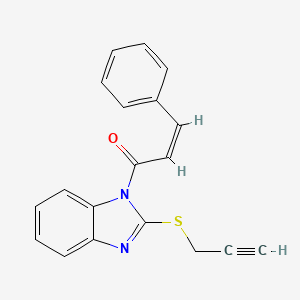![molecular formula C14H13BrClN3O3S B2995901 4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide CAS No. 1424544-29-5](/img/structure/B2995901.png)
4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, which is further connected to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chloropyridine, which is then subjected to sulfonation to introduce the sulfonamide group. The resulting intermediate is then reacted with N-methylbenzamide under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between sulfonamide groups and biological targets.
作用機序
The mechanism of action of 4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: A precursor in the synthesis of the target compound.
N-Methylbenzamide: Another precursor used in the synthesis.
5-Bromo-2-fluoropyridine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide is unique due to its combination of a sulfonamide group with a pyridine and benzamide structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs .
特性
IUPAC Name |
4-[[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3S/c1-17-14(20)10-4-2-9(3-5-10)7-19-23(21,22)12-6-11(15)8-18-13(12)16/h2-6,8,19H,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZMPCAATZBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
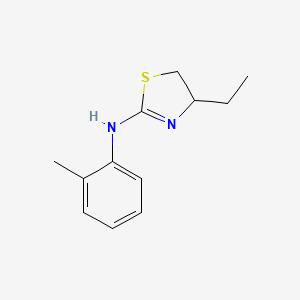
![2-methanesulfonyl-5-methyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2995820.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2995821.png)
![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)
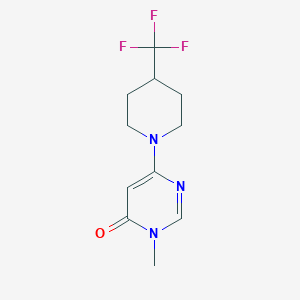
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)
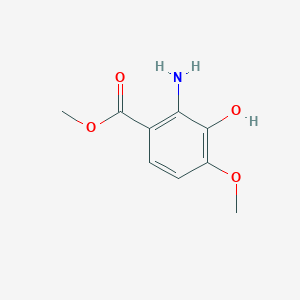
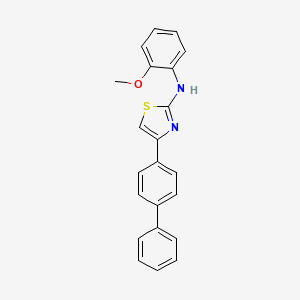
![5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
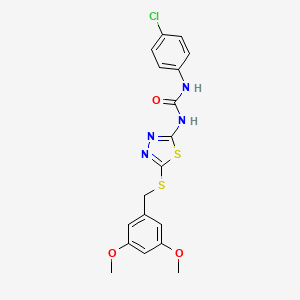
![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
